molecular formula C13H10N6OS B11487183 6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one

6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one

Cat. No.: B11487183
M. Wt: 298.33 g/mol
InChI Key: GDOWUHNJFPEFQJ-UHFFFAOYSA-N
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Description

6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one typically involves the construction of the triazolo[1,5-c]pyrimidine core followed by the introduction of the thieno and pyridazinone moieties. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, reducing agents such as NaBH4, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the compound.

Mechanism of Action

The mechanism of action of 6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its enzymatic activity. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one is unique due to its combination of thieno, triazolo, and pyridazinone moieties, which confer distinct chemical and biological properties. Its potent CDK2 inhibitory activity and cytotoxic effects against various cancer cell lines highlight its potential as a therapeutic agent .

Properties

Molecular Formula

C13H10N6OS

Molecular Weight

298.33 g/mol

IUPAC Name

3-(11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C13H10N6OS/c1-6-7(2)21-13-10(6)12-15-11(18-19(12)5-14-13)8-3-4-9(20)17-16-8/h3-5H,1-2H3,(H,17,20)

InChI Key

GDOWUHNJFPEFQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NNC(=O)C=C4)C

Origin of Product

United States

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